molecular formula C11H11FN2O2 B1341642 N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide CAS No. 1008420-22-1

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide

Cat. No.: B1341642
CAS No.: 1008420-22-1
M. Wt: 222.22 g/mol
InChI Key: DRUIRMDCDQEFBD-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 2-fluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and various substituted fluorophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide has found applications in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide
  • N-(2-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide
  • N-(2-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide

Uniqueness

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity. The fluorine atom also influences the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUIRMDCDQEFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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